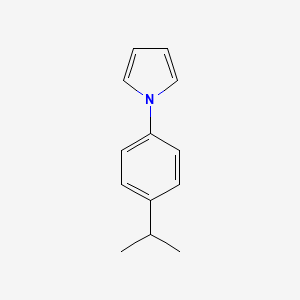

1-(p-Isopropylphenyl)-1H-pyrrole

Description

Significance of N-Arylpyrrole Scaffolds in Modern Organic and Materials Chemistry

N-Arylpyrroles, a class of organic compounds characterized by a pyrrole (B145914) ring directly attached to a phenyl group via its nitrogen atom, represent a cornerstone of contemporary chemical research. Their structural motif is a key component in a wide array of biologically active compounds, including pharmaceuticals and natural products. ontosight.ai The pyrrole ring system is a feature in vital biological molecules like heme, chlorophyll, and vitamin B12, underscoring its fundamental importance in biological systems. ontosight.ai

In the realm of medicinal chemistry, N-arylpyrrole derivatives have been investigated for a multitude of therapeutic applications. Researchers have explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The versatility of the pyrrole scaffold allows for extensive functionalization, enabling the fine-tuning of electronic and steric properties to optimize biological activity.

Beyond pharmaceuticals, N-arylpyrroles play a crucial role in materials science. Their inherent aromaticity and electron-rich nature make them attractive building blocks for the development of conducting polymers and organic electronic materials. ontosight.ai The ability to modify the aryl substituent provides a powerful tool for tailoring the optical and electronic properties of these materials, opening avenues for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics.

Contextualization of 1-(p-Isopropylphenyl)-1H-pyrrole within N-Arylpyrrole Derivative Research

This compound is a specific member of the extensive N-arylpyrrole family. Its structure features a pyrrole ring N-substituted with a phenyl group bearing an isopropyl substituent at the para-position. This particular substitution pattern differentiates it from simpler analogs like 1-phenylpyrrole (B1663985) and introduces specific steric and electronic characteristics. The isopropyl group, being an electron-donating alkyl group, can influence the electron density of the aromatic system and impart a degree of lipophilicity to the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-(4-propan-2-ylphenyl)pyrrole |

InChI |

InChI=1S/C13H15N/c1-11(2)12-5-7-13(8-6-12)14-9-3-4-10-14/h3-11H,1-2H3 |

InChI Key |

NMAFKIONZPVOHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=CC=C2 |

Origin of Product |

United States |

Synthesis and Characterization of 1 P Isopropylphenyl 1h Pyrrole

The primary and most versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-isopropylaniline. wikipedia.orgorganic-chemistry.org

The reaction typically proceeds by mixing the 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) or hexane-2,5-dione, with p-isopropylaniline. The condensation is often carried out under neutral or weakly acidic conditions. organic-chemistry.org The use of a weak acid, like acetic acid, can accelerate the reaction rate. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) derivatives as the major product. organic-chemistry.org The reaction can be performed in various solvents, including water, ethanol, or even under solvent-free conditions, highlighting its adaptability. researchgate.netrgmcet.edu.in

The general reaction scheme is as follows:

Figure 1: General scheme for the Paal-Knorr synthesis of 1-(p-Isopropylphenyl)-1H-pyrrole from a 1,4-dicarbonyl compound and p-isopropylaniline.

The characterization of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole (B145914) ring protons, typically in the aromatic region. The protons on the p-isopropylphenyl group will also have distinct signals: a septet for the methine proton of the isopropyl group and a doublet for the two equivalent methyl groups. The aromatic protons of the phenyl ring will appear as two doublets due to the para-substitution pattern. For comparison, the 1H NMR spectrum of the parent pyrrole molecule shows signals around 6.7 and 6.2 ppm. chemicalbook.comresearchgate.net

13C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. Distinct signals would be expected for the carbons of the pyrrole ring, the isopropyl group, and the phenyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH2, and CH3 groups. miamioh.edu

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, as well as C=C and C-N stretching vibrations within the heterocyclic and aromatic rings.

High Resolution Structural Elucidation and Spectroscopic Characterization of 1 P Isopropylphenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for delineating the carbon-hydrogen framework of 1-(p-Isopropylphenyl)-1H-pyrrole.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Analysis

The ¹H and ¹³C NMR spectra of this compound, while not extensively documented in publicly available literature, can be reliably predicted based on the well-established spectral data of its constituent parts: the 1-phenylpyrrole (B1663985) and the p-isopropylphenyl group. The analysis of closely related compounds, such as 4-(1H-pyrrol-1-yl)phenol, provides further corroboration for the expected chemical shifts and coupling constants. researchgate.net

Proton (¹H) NMR:

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the pyrrole (B145914) and the p-isopropylphenyl protons.

Pyrrole Protons: The protons on the pyrrole ring typically appear as two multiplets. The protons at the C-2 and C-5 positions (α-protons) are expected to resonate downfield compared to the protons at the C-3 and C-4 positions (β-protons) due to the influence of the nitrogen atom. These two sets of protons will exhibit a characteristic coupling pattern.

p-Isopropylphenyl Protons: The benzene (B151609) ring will show a classic AA'BB' system for the aromatic protons, appearing as two doublets, due to the para-substitution. The isopropyl group will present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-5 (Pyrrole) | ~7.1 | t | ~2.2 |

| H-3, H-4 (Pyrrole) | ~6.3 | t | ~2.2 |

| H-2', H-6' (Phenyl) | ~7.3 | d | ~8.5 |

| H-3', H-5' (Phenyl) | ~7.2 | d | ~8.5 |

| CH (Isopropyl) | ~3.0 | sept | ~6.9 |

| CH₃ (Isopropyl) | ~1.3 | d | ~6.9 |

Carbon-13 (¹³C) NMR:

The ¹³C NMR spectrum will complement the ¹H NMR data, providing chemical shifts for each unique carbon atom in the molecule.

Pyrrole Carbons: The α-carbons (C-2, C-5) are expected to be downfield from the β-carbons (C-3, C-4).

p-Isopropylphenyl Carbons: The spectrum will show six distinct signals for the aromatic carbons and two signals for the isopropyl group. The carbon attached to the nitrogen (C-1') and the carbon bearing the isopropyl group (C-4') will have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-5 (Pyrrole) | ~120 |

| C-3, C-4 (Pyrrole) | ~110 |

| C-1' (Phenyl) | ~138 |

| C-2', C-6' (Phenyl) | ~126 |

| C-3', C-5' (Phenyl) | ~120 |

| C-4' (Phenyl) | ~148 |

| CH (Isopropyl) | ~34 |

| CH₃ (Isopropyl) | ~24 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)rsc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyrrole ring (H-2/H-3 and H-4/H-5) and between the aromatic protons on the phenyl ring (H-2'/H-3' and H-5'/H-6'). It would also confirm the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the signal for C-2 would show a cross-peak with the signal for H-2.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyrrole ring and the isopropylphenyl group. Key expected correlations would be between the α-protons of the pyrrole ring (H-2, H-5) and the ipso-carbon of the phenyl ring (C-1'), and between the aromatic protons H-2' and H-6' and the pyrrole carbons C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the relative orientation of the pyrrole and phenyl rings. NOE correlations would be expected between the α-protons of the pyrrole ring (H-2, H-5) and the ortho-protons of the phenyl ring (H-2', H-6').

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Pyrrole Ring and Isopropylphenyl Moietyresearchgate.net

The vibrational spectrum of this compound is a composite of the characteristic modes of the N-substituted pyrrole ring and the p-substituted benzene ring.

Pyrrole Ring Vibrations: The pyrrole ring exhibits several characteristic vibrations, including C-H stretching, C-N stretching, and ring stretching modes. The C-H stretching vibrations of the pyrrole ring are typically observed in the 3100-3150 cm⁻¹ region. The C=C stretching vibrations within the ring usually appear in the 1500-1600 cm⁻¹ range.

Isopropylphenyl Moiety Vibrations: The p-isopropylphenyl group contributes its own set of characteristic bands. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are seen in the 1450-1600 cm⁻¹ region. The isopropyl group will show characteristic C-H stretching and bending vibrations. A distinctive feature of para-substitution is a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Pyrrole C-H Stretch | 3100-3150 | IR, Raman |

| Aliphatic C-H Stretch (Isopropyl) | 2850-2970 | IR, Raman |

| C=C Ring Stretch (Phenyl & Pyrrole) | 1450-1600 | IR, Raman |

| C-N Stretch | 1300-1400 | IR, Raman |

| p-Substituted Benzene Out-of-Plane Bend | 800-850 | IR |

Spectroscopic Signatures of Intramolecular Interactionsresearchgate.net

The electronic interaction between the electron-rich pyrrole ring and the phenyl ring can influence the positions and intensities of certain vibrational modes. The conjugation between the two ring systems can lead to shifts in the C=C and C-N stretching frequencies compared to the individual, unsubstituted parent compounds. These shifts can provide insight into the degree of electronic communication between the two moieties.

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, measured by UV-Vis spectroscopy, is expected to show characteristic absorption bands arising from π-π* electronic transitions within the conjugated system formed by the pyrrole and phenyl rings. The spectrum of N-phenylpyrrole typically shows a strong absorption band around 250-270 nm. The presence of the electron-donating isopropyl group on the phenyl ring may cause a slight red shift (bathochromic shift) of this absorption maximum. The solvent used can also influence the position and intensity of the absorption bands.

| Transition | Predicted λmax (nm) |

| π-π* | ~260-280 |

Elucidation of Electronic Transitions and Conjugation Patterns

The electronic absorption spectrum of N-arylpyrroles is characterized by transitions within the π-electron systems of the pyrrole and the aromatic substituent. The electronic structure and the resulting spectra are highly dependent on the degree of conjugation between the two ring systems, which is, in turn, governed by the torsional angle between the planes of the rings.

In N-phenylpyrrole, the electronic spectrum is a result of the interplay between the local excitations of the phenyl and pyrrole moieties and charge-transfer transitions between them. The electronic absorption spectra of N-phenylpyrrole and its para-substituted derivatives have been studied, indicating significant resonance interaction between the two rings. nist.gov The primary absorption bands observed in pyrrole itself are attributed to π → π* transitions. researchgate.net For N-arylpyrroles, similar π → π* transitions are expected, with their energies modulated by the electronic effects of the substituent on the phenyl ring and the extent of coplanarity.

For this compound, the p-isopropyl group is an electron-donating group through hyperconjugation and weak inductive effects. This would be expected to cause a slight bathochromic (red shift) and potentially a hyperchromic (increased intensity) effect on the absorption bands compared to unsubstituted N-phenylpyrrole. The degree of this effect is linked to the torsional angle; a more planar conformation would lead to greater conjugation and more significant shifts. Studies on related N-aryl- and N-heteroaryl-pyrroles have shown that the highest occupied molecular orbital (HOMO) is typically of pyrrole character. researchgate.netresearchgate.net

| Expected Electronic Transition | Associated Chromophore | Anticipated Wavelength Region | Notes |

| π → π | Pyrrole Ring | ~210-240 nm | This is a high-energy transition localized on the pyrrole ring. |

| π → π | Phenyl Ring | ~250-280 nm | This transition is primarily associated with the benzene chromophore, modified by the pyrrole and isopropyl substituents. |

| Charge-Transfer (CT) | Phenyl-to-Pyrrole or Pyrrole-to-Phenyl | ~280-320 nm | This transition involves the movement of electron density between the two aromatic systems and is highly sensitive to their relative orientation (torsional angle). |

This table is predictive and based on the analysis of related N-arylpyrrole compounds.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the exact molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₅N, corresponding to a monoisotopic mass of approximately 185.1204 Da.

Upon electron ionization, the molecule will form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to yield smaller, stable charged fragments. The fragmentation of N-arylpyrroles is influenced by the stability of the resulting ions and neutral losses. lifesciencesite.com For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for isopropyl-substituted aromatic compounds is the loss of a methyl group (•CH₃, 15 Da) to form a stable secondary benzylic carbocation. This would result in a prominent peak at m/z 170.

Loss of an Isopropyl Radical: Cleavage of the isopropyl group (•C₃H₇, 43 Da) from the phenyl ring.

Cleavage of the N-Caryl Bond: The bond connecting the pyrrole nitrogen to the phenyl ring can cleave, leading to either the isopropylphenyl cation (m/z 119) or the pyrrole radical cation (m/z 66).

Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, although these peaks are often of lower intensity. researchgate.netresearchgate.net

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 185 | [C₁₃H₁₅N]⁺• | - | Molecular Ion (M⁺•) |

| 170 | [C₁₂H₁₂N]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group. |

| 119 | [C₉H₁₁]⁺ | C₄H₄N• | Cleavage of the N-Caryl bond, retention of charge on the phenyl fragment. |

| 66 | [C₄H₄N]⁺ | •C₉H₁₁ | Cleavage of the N-Caryl bond, retention of charge on the pyrrole fragment. |

This table presents a proposed fragmentation pattern. Actual mass spectra would be required for experimental validation.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise geometric parameters and the nature of intermolecular interactions that dictate the crystal packing. researchgate.net While a crystal structure for this compound itself was not found in the surveyed literature, the structure of a closely related compound, (4-(4-isopropylphenyl)-1H-pyrrol-3-yl)(ferrocenyl)methanone, offers significant insight into the likely conformation. researchgate.netresearchgate.net

In the crystal structure of the related ferrocenyl derivative, the molecule adopts a non-planar conformation. researchgate.net The analysis of this structure allows for a reliable estimation of the geometric parameters that would be expected for this compound.

A critical parameter is the torsional angle (dihedral angle) between the plane of the p-isopropylphenyl ring and the plane of the pyrrole ring. This angle dictates the extent of electronic conjugation between the two π-systems. In the reference structure, this angle is reported to be 44.3°. researchgate.net This significant twist from coplanarity suggests that the steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring is substantial, forcing the molecule into a twisted conformation. This twisting reduces the orbital overlap between the two rings, thereby limiting conjugation.

| Parameter | Value (from reference structure) | Significance |

| Phenyl-Pyrrole Torsional Angle | 44.3° researchgate.net | Indicates a significant twist between the two rings, reducing π-conjugation. |

| C-N Bond Length (Pyrrole Ring) | 1.34–1.37 Å researchgate.net | Typical for an sp²-hybridized C-N bond within a pyrrole ring. |

Data is from the crystal structure of (4-(4-isopropylphenyl)-1H-pyrrol-3-yl)(ferrocenyl)methanone and is used as a proxy. researchgate.netresearchgate.net

The arrangement of molecules in a crystal lattice is determined by a balance of attractive and repulsive non-covalent interactions. In the case of this compound, which lacks strong hydrogen bond donors or acceptors, the crystal packing would be primarily governed by van der Waals forces and potentially weak C-H···π interactions.

The analysis of the related ferrocenyl-containing structure reveals that intermolecular interactions are generally weak. researchgate.net For this compound, one can anticipate that the bulky isopropyl groups would play a significant role in the crystal packing, likely preventing a dense, co-planar stacking arrangement. The molecules would likely pack in a "herringbone" or other offset arrangement to accommodate the steric bulk and maximize van der Waals contacts. The absence of strong, directional hydrogen bonds suggests that the compound may have a relatively low melting point and good solubility in non-polar organic solvents.

Computational Chemistry and Theoretical Investigations of 1 P Isopropylphenyl 1h Pyrrole

Quantum Chemical Calculation Methodologies

At the heart of computational investigations are sophisticated quantum chemical calculations that model the behavior of electrons and nuclei within a molecule. These methods allow for the prediction of a wide array of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. nih.govnih.gov This method is instrumental in determining the most stable three-dimensional arrangement of atoms in 1-(p-Isopropylphenyl)-1H-pyrrole, a process known as geometry optimization. By calculating the electron density, DFT provides a detailed picture of the electronic structure, which is fundamental to understanding the molecule's properties. nih.gov The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311G, is a commonly employed combination for such calculations, yielding reliable predictions of bond lengths, bond angles, and dihedral angles. nih.govnih.govsemanticscholar.org

Ab Initio Calculations for Refined Energetic and Spectroscopic Properties

For even greater accuracy, particularly for energetic and spectroscopic properties, researchers turn to ab initio methods. nih.gov These "from the beginning" calculations are based solely on the principles of quantum mechanics without empirical parameters. nih.gov While computationally more demanding than DFT, methods like the Hartree-Fock (HF) theory and post-Hartree-Fock methods provide a more refined understanding of the molecule's energy levels and can be used to predict spectroscopic data, such as vibrational frequencies, with high precision. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orglibretexts.org

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | |

| Ionization Potential (IP) | Energy required to remove an electron | |

| Electron Affinity (EA) | Energy released when an electron is added | |

| Electronegativity (χ) | Tendency to attract electrons | |

| Chemical Hardness (η) | Resistance to change in electron configuration | |

| Chemical Softness (S) | Reciprocal of hardness, indicates polarizability | |

| Electrophilicity Index (ω) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded guide to its electrophilic and nucleophilic regions. wuxiapptec.comproteopedia.org

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.netwuxiapptec.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyrrole (B145914) ring and potentially on the phenyl ring, highlighting these as sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wikipedia.org This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. rsc.orgnih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.orgrsc.org By mapping the potential energy surface (PES) of a reaction, theoretical chemists can identify transition states, intermediates, and the most energetically favorable reaction pathways. rsc.orgresearchgate.net For reactions involving this compound, such as electrophilic substitution or polymerization, computational studies can provide a step-by-step understanding of the bond-breaking and bond-forming processes. rsc.orgmdpi.com

For instance, in an electrophilic substitution reaction on the pyrrole ring, calculations can determine whether the substitution is more likely to occur at the α or β position by comparing the activation energies of the respective transition states. researchgate.net Similarly, for polymerization reactions, theoretical models can shed light on the initiation, propagation, and termination steps, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions involving this compound at a molecular level necessitates the characterization of transition states and the calculation of activation energies. These computational investigations are crucial for understanding reaction mechanisms and predicting reaction rates. Density Functional Theory (DFT) is a primary tool for modeling these processes, offering a balance between computational cost and accuracy.

For a given reaction, the geometry of the transition state, which represents the highest energy point along the reaction coordinate, is located and optimized using computational methods. Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having a single imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is identified, the activation energy can be determined as the energy difference between the transition state and the reactants. Techniques like the Nudged Elastic Band (NEB) method can be employed to find the lowest energy path and thus the most accurate activation energy for a given reaction step. aps.org Intrinsic Reaction Coordinate (IRC) calculations are also used to verify that the identified transition state correctly connects the reactants and products on the potential energy surface.

Pyrolysis Mechanism Studies of Pyrrole Derivatives

While specific pyrolysis studies on this compound are not extensively documented, the thermal decomposition of pyrrole and its derivatives has been a subject of significant research, providing a framework for understanding its behavior at high temperatures. nih.govacs.orgpolimi.it Pyrolysis experiments on pyrrole, typically conducted in environments like jet-stirred reactors or shock tubes at temperatures ranging from 700 K to 1700 K, reveal complex reaction networks. nih.govpolimi.it

The initial steps in the pyrolysis of pyrrole are believed to involve the breaking of N-H or C-H bonds, leading to the formation of various radical species. Subsequent reactions, including isomerization and fragmentation of the pyrrole ring, lead to the formation of a variety of smaller molecules. nih.gov Major products identified in pyrrole pyrolysis include hydrogen cyanide (HCN), acetylene (B1199291) (C₂H₂), ethylene (B1197577) (C₂H₄), methane (B114726) (CH₄), and acetonitrile (B52724) (CH₃CN). nih.gov For a substituted derivative like this compound, the pyrolysis mechanism would be further complicated by the presence of the isopropylphenyl group, likely leading to additional decomposition pathways and the formation of aromatic fragments. Kinetic models, often comprising hundreds of elementary reactions, are developed to simulate the pyrolysis process and predict the distribution of products. acs.org

Solvent Effects on Electronic and Spectral Characteristics through Computational Models (e.g., PCM)

The electronic and spectral properties of this compound can be significantly influenced by its solvent environment. Computational models, particularly the Polarizable Continuum Model (PCM), are widely used to investigate these solvent effects. researchgate.netresearchgate.netq-chem.com PCM treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This reaction field, in turn, affects the solute's electronic structure and properties. researchgate.net

Studies on similar molecules, such as 1-phenylpyrrole (B1663985), have shown that polar solvents can have a profound impact on the molecule's excited states. nih.gov In the gas phase, the lowest excited state is typically a locally excited (LE) state. However, in polar solvents like acetonitrile, an intramolecular charge transfer (ICT) state, where electron density moves from the pyrrole ring to the phenyl ring upon excitation, can be significantly stabilized. nih.gov This stabilization can lead to the appearance of a second, red-shifted fluorescence band in the emission spectrum. nih.gov Computational models like PCM, often used in conjunction with Time-Dependent DFT (TD-DFT), can predict these solvatochromic shifts in absorption and emission spectra, providing valuable insights into the nature of the excited states and the influence of the solvent. researchgate.netresearchgate.net

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and intermolecular associations of molecules like this compound. The NCI plot method is a powerful computational tool for visualizing and analyzing these weak interactions. nih.govrsc.orgbohrium.com This method is based on the electron density (ρ) and its reduced density gradient (s).

NCI analysis allows for the identification of various types of non-covalent interactions in real space:

Van der Waals interactions: These are typically widespread, weak attractive forces. In NCI plots, they appear as broad, greenish-colored surfaces. researchgate.net

Hydrogen bonds: Stronger, more directional interactions, such as C-H···π interactions, would be visualized as distinct, disc-like surfaces, often colored blue to indicate a stronger attraction. researchgate.net

Steric repulsion: Regions of steric clash, for example, within the core of the aromatic rings or between bulky groups, are represented by reddish-colored surfaces. researchgate.net

For this compound, NCI plots would be instrumental in visualizing potential intramolecular interactions, such as those between the hydrogen atoms of the pyrrole ring and the phenyl ring, as well as the intermolecular interactions that govern its packing in the solid state. rsc.org

Prediction of Nonlinear Optical (NLO) Properties

Pyrrole derivatives are of interest for their potential applications in nonlinear optics (NLO), and computational methods are key to predicting and understanding their NLO properties. sci-hub.seaip.orgaip.orgresearchgate.net The NLO response of a molecule is primarily determined by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). sci-hub.seaip.org These properties can be calculated using DFT.

A key feature for enhancing NLO properties is the presence of an intramolecular charge transfer (ICT) mechanism, often facilitated by electron-donating and electron-accepting groups within the molecule. aip.org In this compound, the pyrrole ring can act as an electron donor and the phenyl ring as an acceptor. The presence of the isopropyl group further influences the electronic properties. A large calculated value for the first-order hyperpolarizability (β), often compared to a standard reference like urea, suggests that the molecule may exhibit significant NLO activity. sci-hub.seresearchgate.net Computational studies on similar pyrrole derivatives have shown that they can possess β values several times greater than that of urea, indicating their promise as NLO materials. sci-hub.seresearchgate.net

| Molecule | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] | Reference |

|---|---|---|---|---|

| PCL (Pyrrole Derivative) | Not Specified | 14.33 | 6.94 | researchgate.net |

| M-PCL (Modified Pyrrole Derivative) | Not Specified | 17.03 | 5.31 | researchgate.net |

| Pyrrole Hydrazone 3B | Not Specified | Not Specified | 48.83 | acs.org |

| Pyrrole Hydrazone 3C | Not Specified | Not Specified | 63.89 | acs.org |

| Urea (Reference) | 1.52 | Not Specified | 0.781 | researchgate.net |

Stereochemical and Atropoisomeric Analysis via Computational Approaches

The stereochemistry of this compound is another area where computational methods provide essential insights. Due to the single bond connecting the phenyl and pyrrole rings, the molecule has conformational flexibility. However, hindered rotation around this C-N bond could potentially lead to atropisomerism, where distinct, non-interconverting rotational isomers (atropisomers) exist.

Computational approaches, such as DFT, can be used to investigate the possibility of atropisomerism by calculating the rotational energy barrier around the C-N bond. By rotating one ring relative to the other and calculating the energy at each step, a potential energy surface can be constructed. If the calculated energy barrier to rotation is sufficiently high (typically > 20-25 kcal/mol), then the atropisomers would be stable and potentially separable at room temperature. Furthermore, computational methods, in conjunction with experimental techniques like NMR spectroscopy, can be used to determine the preferred conformation (e.g., the dihedral angle between the two rings) in solution. nih.gov

Reactivity and Reaction Mechanisms of 1 P Isopropylphenyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of this attack is governed by the stability of the resulting cationic intermediate, known as the arenium ion.

In general, electrophilic aromatic substitution on the pyrrole ring preferentially occurs at the C2 (α) position rather than the C3 (β) position. This preference is attributed to the greater stabilization of the cationic intermediate formed during C2 attack, which can be described by three resonance structures, as opposed to only two for C3 attack. stackexchange.comyoutube.com This delocalization of the positive charge over more atoms, including the nitrogen, results in a more stable intermediate and a lower activation energy for the reaction. stackexchange.comyoutube.com

The N-aryl substituent, in this case, the p-isopropylphenyl group, further influences this selectivity. The p-isopropylphenyl group is an electron-donating group, which increases the electron density of the pyrrole ring, thereby activating it towards electrophilic attack. While this group is an ortho, para-director for electrophilic substitution on the benzene (B151609) ring itself, its effect on the pyrrole ring is primarily to enhance the inherent preference for C2 substitution. perlego.comlibretexts.org The increased electron density donated by the aryl group to the pyrrole nitrogen further stabilizes the transition state leading to substitution at the C2 and C5 positions.

Specific examples of electrophilic functionalization, such as acylation and formylation, are common reactions for pyrrole and its derivatives.

Acylation: Friedel-Crafts acylation of pyrroles is a well-established method for introducing an acyl group onto the pyrrole ring. chegg.com For 1-(p-isopropylphenyl)-1H-pyrrole, this reaction is expected to proceed readily at the C2 position, yielding 2-acyl-1-(p-isopropylphenyl)-1H-pyrrole. The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. Anionic Fries rearrangements of N-acylpyrroles can also lead to the formation of 2-aroylpyrroles. rsc.org

Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like pyrrole. This reaction uses a mixture of phosphorus oxychloride and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. For this compound, formylation is anticipated to occur at the C2 position, producing this compound-2-carbaldehyde. Studies on similar N-substituted pyrroles have shown efficient formylation at the α-position. nih.gov

Below is a table summarizing the expected major products of these functionalization reactions.

| Reaction | Reagents | Expected Major Product |

| Acylation | Acyl halide/anhydride, Lewis acid | 2-Acyl-1-(p-isopropylphenyl)-1H-pyrrole |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-2-carbaldehyde |

Cycloaddition Reactions of the Pyrrole Moiety

While the aromaticity of the pyrrole ring makes it less reactive in cycloaddition reactions compared to non-aromatic dienes, it can participate in such reactions under specific conditions, particularly when the aromaticity is disrupted or when highly reactive reaction partners are used.

The involvement of pyrroles in Diels-Alder reactions is limited due to the loss of aromaticity in the transition state. ucla.edu However, N-aryl substitution can influence this reactivity. In general, pyrroles can act as dienes in reactions with highly reactive dienophiles. ucla.edu The introduction of an electron-withdrawing group on the nitrogen atom can enhance the diene character of the pyrrole ring. Conversely, in inverse-electron-demand Diels-Alder reactions, electron-rich pyrroles can react with electron-deficient dienes. nih.gov Given the electron-donating nature of the p-isopropylphenyl group, this compound would be expected to be more reactive as a diene in reactions with very strong dienophiles. Intramolecular Diels-Alder reactions of pyrrole derivatives have also been reported, offering a pathway to complex fused-ring systems. ucla.edursc.org

Carbenes, being highly reactive species, can undergo [2+1]-cycloaddition reactions with the double bonds of the pyrrole ring. youtube.com This reaction would lead to the formation of a cyclopropane (B1198618) ring fused to the pyrrole core. The reaction of this compound with a carbene, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, would be expected to form a bicyclic adduct. The stability and electronic properties of the carbene (singlet or triplet state) can influence the stereochemistry and yield of the cycloadduct. researchgate.net

N-arylpyrroles have been shown to undergo cycloaddition reactions with arynes, such as benzyne, which are extremely reactive intermediates. beilstein-journals.orgd-nb.info In these reactions, the pyrrole ring acts as a diene, and the aryne acts as a dienophile in a [4+2] cycloaddition, also known as a Diels-Ander reaction. beilstein-journals.orgd-nb.infonih.gov This reaction with this compound would produce a bridged-ring amine. These reactions can be facilitated by the use of diaryliodonium salts as aryne precursors under mild conditions. beilstein-journals.orgd-nb.infonih.gov The resulting cycloadducts can be further transformed into synthetically useful N-phenylamine derivatives. beilstein-journals.orgd-nb.infonih.gov The regioselectivity of cycloadditions with substituted arynes can be influenced by both electronic and steric factors. nih.govchemrxiv.org

A summary of the cycloaddition reactions is presented in the table below.

| Reaction Type | Reaction Partner | Expected Product Type |

| Diels-Alder | Reactive Dienophile | Cycloadduct |

| [2+1]-Cycloaddition | Carbene | Fused Cyclopropane |

| [4+2]-Cycloaddition | Aryne | Bridged-Ring Amine |

Influence of the N-Substituent: Role of the p-Isopropylphenyl Group

The p-isopropylphenyl substituent plays a crucial role in determining the chemical behavior of the pyrrole ring. Its influence can be dissected into distinct electronic and steric effects.

Electronic and Steric Effects on Pyrrole Ring Reactivity

Sterically, the bulky p-isopropylphenyl group can hinder the approach of reagents to the nitrogen atom and the adjacent α-positions (C2 and C5) of the pyrrole ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered β-positions (C3 and C4). Research on N-arylpyrroles with bulky substituents has shown that steric factors can be the dominant influence in determining the outcome of reactions. For instance, in electrophilic substitution reactions, an increase in the steric bulk of the N-substituent often leads to a higher proportion of β-substituted products.

A study on the shuttling behavior of rsc.orgrotaxanes containing N-arylpyrrole moieties provided a quantitative scale for the steric bulk of substituents, which could be a valuable tool for predicting reactivity in related systems. consensus.app

| Effect | Description | Impact on Pyrrole Ring |

| Electronic (Inductive) | The isopropyl group is electron-donating. | Increases electron density, enhancing reactivity towards electrophiles. |

| Electronic (Resonance) | The phenyl ring can withdraw electron density from the pyrrole nitrogen. | Decreases electron density, potentially reducing reactivity. |

| Steric Hindrance | The bulky p-isopropylphenyl group physically obstructs access to the N and α-positions. | Can direct reactions to the less hindered β-positions. |

Anionic Reactivity and Deprotonation at the Pyrrole Nitrogen

The hydrogen atom on the pyrrole nitrogen is weakly acidic and can be removed by a strong base to form a pyrrolide anion. The p-isopropylphenyl group can influence both the acidity of the N-H proton and the reactivity of the resulting anion. The electron-donating nature of the isopropyl group might slightly decrease the acidity of the N-H proton compared to unsubstituted N-phenylpyrrole.

Once formed, the 1-(p-isopropylphenyl)pyrrolide anion is a potent nucleophile. The location of subsequent reactions (at the nitrogen or a carbon atom of the pyrrole ring) is influenced by several factors, including the nature of the electrophile and the reaction conditions. Hard electrophiles tend to react at the more electronegative nitrogen atom, while softer electrophiles may prefer to attack the carbon atoms of the pyrrole ring.

Studies on the deprotonation of pyrrole derivatives have shown that the resulting anion can be readily alkylated, acylated, and undergo other nucleophilic addition and substitution reactions. rsc.org For instance, treatment of N-perfluoroalkylpyrroles with butyllithium, a strong base, followed by reaction with carbon dioxide leads to the formation of the corresponding pyrrole-2-carboxylic acid, demonstrating the reactivity of the lithiated intermediate. nih.gov

Ring Transformations and Rearrangement Pathways

The pyrrole ring in N-substituted pyrroles can undergo various transformations and rearrangements under specific conditions, such as high temperatures or the presence of catalysts. These reactions can lead to the formation of other heterocyclic systems or rearranged pyrrole derivatives.

Another potential pathway for ring transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which is observed in the reaction of some nitrogen-containing heterocycles with strong nucleophiles. This mechanism involves the addition of a nucleophile to the ring, followed by ring opening to an intermediate that can then cyclize to form a new ring system.

Furthermore, ring-opening reactions of pyrrole derivatives have been documented. For instance, 2,3-dihydro-1H-pyrroles can undergo a formal hetero-[5+2] cycloaddition with terminal alkynes in the presence of a Lewis acid catalyst, leading to the formation of 2,3-dihydro-1H-azepines. rsc.org While this involves a partially saturated pyrrole ring, it highlights the potential for ring expansion reactions. The reaction of epoxides with pyrroles in 2,2,2-trifluoroethanol (B45653) also demonstrates a ring-opening of the epoxide followed by alkylation of the pyrrole. nih.gov

It is important to note that the specific conditions required for these transformations and the likely products will be highly dependent on the substitution pattern and the reaction environment. Computational studies could provide valuable insights into the feasibility and potential pathways for the ring transformations and rearrangements of this compound.

Catalysis and Ligand Design Incorporating N Arylpyrrole Scaffolds

N-Arylpyrroles as Ligands in Homogeneous Catalysis

N-arylpyrroles serve as privileged scaffolds in the development of ligands for homogeneous catalysis. nih.govresearchgate.net Their structural and electronic properties make them effective in coordinating with transition metals, thereby influencing the activity and selectivity of catalytic reactions. nih.gov The ability to functionalize the electron-rich pyrrole (B145914) ring allows for the creation of diverse ligands tailored for specific applications. nih.gov

The rational design of ligands is fundamental to achieving high performance in catalysis. For N-arylpyrrole-based systems, this involves the strategic placement of coordinating atoms and steric-directing groups to create a specific chiral environment around the metal center. mdpi.com A notable example is the development of 2-phosphino-1-arylpyrroles, such as the commercially available cataCXium® P, which are highly effective phosphine (B1218219) ligands. nih.gov

Researchers have also designed versatile C1-symmetric biaryl amino alcohol scaffolds based on the axially chiral C2-arylpyrrole framework, known as 1-(1-amino-pyrrol-2-yl)naphthalen-2-ol (NPNOL). nih.govconsensus.app The synthesis of these complex ligands can be achieved with high yields and excellent control over their three-dimensional structure (atroposelectivity) using chiral phosphoric acid catalysis. nih.gov The transformation of these NPNOL derivatives into new organocatalysts and ligands highlights their potential utility in asymmetric catalysis. nih.govconsensus.app Similarly, new axially chiral aryl-pyrroloindole scaffolds have been designed and synthesized, which can be converted into phosphine ligands effective in palladium-catalyzed asymmetric reactions. nih.gov

Axially chiral N-arylpyrroles are increasingly important building blocks and have been utilized as chiral ligands and organocatalysts. nih.govnih.gov The development of methods for their synthesis with high enantiomeric purity is a key area of research.

A significant breakthrough involves the transformation of conformationally flexible (fluxional) N-arylpyrroles into configurationally stable, axially chiral molecules through highly atroposelective reactions. d-nb.inforesearchgate.net One such method uses a chiral-at-metal rhodium Lewis acid to catalyze the alkylation of N-arylpyrroles, achieving up to 93% yield and greater than 99.5% enantiomeric excess (ee). nih.govd-nb.inforesearchgate.net In these studies, N-arylpyrroles like N-(2-isopropylphenyl)-2-methylpyrrole have been used as model substrates. d-nb.info

Another powerful strategy is the use of chiral phosphoric acids as catalysts. nih.gov A combined-acid system, involving a Lewis acid and a chiral phosphoric acid, has been successfully applied to the asymmetric Paal-Knorr reaction to produce a wide range of axially chiral arylpyrroles in high yields and with excellent enantioselectivities. nih.gov Light-induced phosphoric acid catalysis has also enabled the diastereo- and atroposelective synthesis of N-arylpyrroles, simultaneously creating a C-N axial chirality and a central quaternary stereogenic center. nih.gov

Below is a table summarizing the results of a rhodium-catalyzed atroposelective alkylation of an N-arylpyrrole.

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Δ-RhS | 53 | 98 |

Data derived from a study on the atroposelective synthesis of axially chiral N-arylpyrroles. d-nb.info

N-arylpyrrole-based ligands have demonstrated significant merit in a variety of transition metal-mediated reactions. Cross-coupling reactions, which form new bonds by joining two different chemical partners, often rely on transition metal catalysts, with palladium being the most common. youtube.com Ligands like 2-phosphino-1-arylpyrroles are highly effective in palladium-catalyzed cross-coupling reactions. nih.gov

The broader class of N-aryl amines, including N-aryl-2-aminopyridines, can readily form stable complexes with metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper. nih.govresearchgate.netnih.gov This chelating ability facilitates direct and atom-economical cross-coupling strategies for constructing a large number of N-heterocycles. nih.gov Nickel-catalyzed reactions have also been developed to access various pyrrole structures through processes like arylative cyclizations of alkynamides. nottingham.ac.uk

N-Arylpyrroles as Organocatalysts

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Axially chiral N-arylpyrroles have been employed not only as ligands but also as chiral organocatalysts themselves. nih.gov The transformation of rationally designed scaffolds, such as NPNOLs, into functional organocatalysts demonstrates their potential in asymmetric synthesis. nih.govconsensus.app

The synthesis of N-substituted pyrroles can be achieved using organocatalysts in various reaction types. rsc.org For instance, the Paal-Knorr cycloaddition reaction can be catalyzed by urea, which activates the carbonyl compound through hydrogen bonding. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as a versatile class of organocatalysts for synthesizing axially chiral molecules, including N-N axially chiral pyrroles and indoles. beilstein-journals.orgdigitellinc.comresearchgate.net These novel N-N axially chiral heterocycles can be further derived into new organocatalysts, showing promise for broader applications in asymmetric catalysis. digitellinc.com

The table below shows results for the synthesis of β-functionalized pyrroles using a Brønsted acid organocatalyst.

| Substrate (N-aryl pyrrolidine) | Product (β-functionalized pyrrole) | Yield (%) |

| N-phenyl pyrrolidine (B122466) derivative | Corresponding β-substituted pyrrole | 35-78 |

Data derived from a review on organocatalytic synthesis of pyrroles. rsc.org

Biocatalytic Approaches Utilizing N-Arylpyrrole Derivatives (e.g., Lipase-catalyzed reactions)

Biocatalysis leverages enzymes for chemical synthesis, offering advantages such as high selectivity and environmentally friendly reaction conditions. Lipases, a class of enzymes that typically hydrolyze fats, have shown remarkable versatility in catalyzing non-natural reactions, a phenomenon known as enzymatic promiscuity. researchgate.netmdpi.com

This catalytic versatility has been harnessed for the synthesis of N-substituted pyrrole derivatives. Research has demonstrated that lipases can efficiently catalyze the synthesis of pyrrole disulfides from β-ketothioamides and ethyl cyanoacetate (B8463686) in ethanol, with yields up to 88%. mdpi.com Porcine pancreas lipase (B570770) (PPL) has been successfully used as a biocatalyst for synthesizing various heterocyclic compounds, including N-substituted pyrroles. researchgate.netresearchgate.net The use of lipases, such as those from Rhizopus chinensis, is a growing area of interest for industrial applications due to their stability, broad substrate recognition, and effectiveness in various solvents. biointerfaceresearch.com This approach represents a green and efficient pathway for producing complex molecules, aligning with the principles of sustainable chemistry. mdpi.com

Advanced Materials Science Applications of N Arylpyrroles

Organic Electronic Materials and Optoelectronics

The field of organic electronics leverages the tunable properties of organic molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. N-arylpyrroles are promising candidates for these applications due to their inherent semiconductor properties.

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com The process involves the electrochemical oxidation of monomer units to form radical cations, which then couple to form polymer chains. mdpi.comrsc.org For pyrrole (B145914) and its derivatives, this method yields polypyrrole films with applications in sensors, batteries, and anti-corrosion coatings. researchgate.netresearchgate.net

The electropolymerization of pyrrole is a well-studied process, influenced by parameters such as monomer and acid concentration, current density, and temperature. researchgate.netresearchgate.net The introduction of a substituent on the nitrogen atom, such as the p-isopropylphenyl group, directly impacts the polymerization process and the properties of the resulting polymer. The N-substituent can influence:

Oxidation Potential: The electronic nature of the aryl group can alter the ease of oxidation of the pyrrole monomer.

Polymer Structure: N-substitution prevents α-β coupling, which can lead to more defined polymer structures but may also decrease the extent of conjugation along the polymer backbone compared to unsubstituted polypyrrole.

Solubility and Processability: The bulky and relatively nonpolar p-isopropylphenyl group can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing into thin films using methods other than direct electropolymerization.

Research on the electropolymerization of various pyrrole-based monomers has demonstrated the ability to create functional films for diverse applications, including on-chip valving systems in microfluidic devices. nih.gov While specific studies on the electropolymerization of 1-(p-Isopropylphenyl)-1H-pyrrole are not extensively detailed in the literature, the principles derived from related N-substituted pyrroles suggest that its polymer would form a functional thin film with distinct properties imparted by the isopropylphenyl group.

N-Arylpyrroles and their derivatives are investigated for their potential in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is highly dependent on the photophysical properties of the materials used in its emissive layer. The pyrrole moiety can act as an electron-donating group, and when combined with suitable electron-accepting units within a larger molecule, it can form the basis of efficient fluorescent emitters.

The design of molecules for OLEDs often involves creating donor-acceptor (D-A) structures to tune the emission color and improve charge carrier injection and transport. nih.gov The this compound unit can serve as a building block in such designs. The p-isopropylphenyl group can influence the molecule's solid-state morphology, which is crucial for preventing aggregation-caused quenching of fluorescence and ensuring high device efficiency.

Studies on related heterocyclic systems, such as pyrrolo[1,2-i] researchgate.neta2bchem.comphenanthrolines, have shown that these materials can act as n-type semiconductors with high thermal stability and optical properties suitable for optoelectronic applications. mdpi.comresearchgate.net These findings underscore the potential of incorporating N-arylpyrrole structures into larger conjugated systems to create novel materials for OLEDs and other organic electronic devices.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to creating complex functional materials from the bottom up.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. northwestern.edu The tunability of their pore size, shape, and chemical functionality makes them promising for applications in gas storage, separation, and catalysis. nih.govrsc.org

Pyrrole-based ligands functionalized with coordinating groups, such as carboxylic acids, are effective building blocks for MOFs. For instance, pyrrolo-pyrrole based linkers have been used to construct highly stable zirconium-based MOFs (Zr-MOFs). nih.govresearchgate.net A derivative of this compound, functionalized with appropriate coordinating groups, could serve as a unique organic linker. The p-isopropylphenyl group would project into the pores of the resulting MOF, influencing its properties:

Pore Environment: The hydrophobic and bulky nature of the isopropylphenyl group would create a nonpolar environment within the pores.

Structural Diversity: The specific geometry of the linker can direct the formation of novel network topologies. nih.gov

The table below summarizes the properties of a representative Zr-MOF constructed from a pyrrolo-pyrrole based linker, illustrating the potential characteristics that could be achieved with custom-designed pyrrole linkers.

| Property | Value | Reference |

| Framework Name | IAM-7 | nih.gov |

| Metal Cluster | Zirconium (Zr) | nih.gov |

| Linker Type | Pyrrolo-pyrrole based | nih.gov |

| Proton Conductivity | 1.42 x 10⁻² S cm⁻¹ (at 90 °C, 95% RH) | nih.gov |

| Key Feature | Hydrophilic channels containing uncoordinated carboxylate groups | nih.gov |

This demonstrates that the rational design of N-arylpyrrole linkers is a viable strategy for creating functional MOFs with tailored properties.

The self-assembly of chiral molecules can lead to the formation of complex, higher-order structures such as helices. While this compound itself is achiral, it can be incorporated into larger, asymmetric molecular designs. The defined steric and electronic properties of the N-arylpyrrole unit can play a crucial role in directing the self-assembly process.

For example, studies on structurally isomeric porphyrin triads have shown that subtle changes in molecular geometry can lead to dramatically different self-assembled nanostructures, such as nanospheres versus nanofibers. nih.gov This principle highlights the importance of molecular shape in dictating supramolecular outcomes. By introducing chirality into a this compound derivative, it would be possible to program the molecule to form specific asymmetric architectures through processes like π-π stacking and hydrogen bonding, guided by the stereochemistry of the chiral centers.

Photosensitive Dyes and Pigments

High-performance pigments are essential for a wide range of applications, including automotive paints, inks, and plastics. These materials must exhibit strong color, high stability to light and heat, and insolubility in relevant media.

The diketopyrrolopyrrole (DPP) family of pigments is a cornerstone of modern high-performance pigments. nih.gov These pigments are known for their brilliant colors, typically in the red-orange range, and exceptional stability. The core structure of DPP pigments is based on a pyrrolo[3,4-c]pyrrole-1,4-dione skeleton.

A closely related compound is This compound-2,5-dione , also known as N-(p-isopropylphenyl)maleimide. a2bchem.combldpharm.com This molecule contains the same N-aryl group as the subject of this article but features a pyrrole-2,5-dione core. This structure can be considered a precursor or a structural analog to chromophores used in photosensitive dyes. The presence of the electron-withdrawing dione (B5365651) function and the N-aryl group creates a system with significant potential for color and photophysical activity. The p-isopropylphenyl group contributes to the molecule's solubility and solid-state packing, which are critical factors for its application as a dye or pigment. The properties of such molecules are often tuned by the nature of the aryl substituent, making the this compound motif a valuable component in the design of novel colorants.

Conclusion and Future Directions in 1 P Isopropylphenyl 1h Pyrrole Research

Synthesis and Characterization Advancements for N-Arylpyrroles

The synthesis of N-arylpyrroles has evolved considerably, moving beyond classical methods to more sophisticated and efficient strategies. The Paal-Knorr reaction, a traditional method for synthesizing N-substituted pyrroles, has seen recent advancements through the use of environmentally benign catalysts. nih.gov However, the focus has increasingly shifted towards transition-metal-catalyzed and organocatalytic methods, which offer greater control and versatility. sciengine.com

Recent breakthroughs have been particularly notable in the atroposelective synthesis of axially chiral N-arylpyrroles, which are valuable scaffolds in bioactive molecules and chiral catalysts. sciengine.comnih.gov Novel strategies employing transition-metal catalysis and organocatalysis have been developed to create these complex structures with high enantioselectivity. sciengine.com For instance, light-induced phosphoric acid catalysis has emerged as a powerful tool for the diastereo- and atroposelective synthesis of N-arylpyrroles, allowing for the simultaneous creation of both C-N axial chirality and a central stereogenic center. nih.govresearchgate.net This one-pot, three-component reaction highlights a significant advancement in constructing complex molecular architectures from simple precursors. nih.govresearchgate.net

A variety of catalytic systems have been successfully employed, including those based on palladium, copper, and iridium, for reactions such as C-H functionalization and amination. snnu.edu.cnmdpi.comacs.org These methods often provide access to a broad range of functionalized N-arylpyrroles under mild conditions. The development of multicomponent reactions has also proven effective for generating highly substituted pyrroles from readily available starting materials like propargylic carbonates and alcohols. nih.gov

Future advancements in synthesis will likely focus on further improving the efficiency, selectivity, and sustainability of these methods. The development of novel catalytic systems, including the use of earth-abundant metals and biocatalysis, will be crucial. Furthermore, refining characterization techniques will be essential to fully understand the nuanced structural and stereochemical properties of these molecules.

Table 1: Comparison of Modern Synthetic Methods for N-Arylpyrroles

| Synthetic Method | Catalyst/Conditions | Key Advantages | Reference |

| Paal-Knorr Reaction | Environmentally benign catalysts (e.g., MgI2·OEt2, citric acid) | Greener approach, use of simple starting materials | nih.gov |

| Transition-Metal Catalysis | Pd, Cu, Ir complexes | High efficiency, broad substrate scope, C-H functionalization | snnu.edu.cnmdpi.com |

| Organocatalysis | Chiral phosphoric acids, quinidine-derived catalysts | Atroposelective synthesis, metal-free conditions | sciengine.comsnnu.edu.cn |

| Light-Induced Catalysis | Phosphoric acid with visible light | High stereoselectivity, creation of multiple chiral centers | nih.govresearchgate.net |

| Multicomponent Reactions | Pd(OAc)2 with isocyanides | High substitution, molecular diversity from simple precursors | nih.gov |

Progress in Theoretical Understanding and Predictive Modeling

Concurrent with synthetic advancements, our theoretical understanding of N-arylpyrroles has deepened, thanks to the application of computational chemistry. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, predicting the stereochemical outcomes of asymmetric reactions, and understanding the electronic properties of these compounds. snnu.edu.cn For example, DFT studies have been instrumental in probing the origin of enantioselectivity in chiral phosphoric acid-catalyzed reactions for the synthesis of axially chiral arylpyrroles. snnu.edu.cn

Predictive modeling, utilizing Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, is emerging as a powerful approach for forecasting the biological and material properties of novel N-arylpyrrole derivatives. nih.gov These models link molecular structures, represented by numerical descriptors, to their activities, thereby accelerating the discovery of compounds with desired characteristics. nih.gov Hybrid models that integrate both chemical structure information and biological data from high-throughput screening are showing improved predictive accuracy for in vivo toxicity. nih.gov

Graph neural networks and other deep learning techniques are being developed to predict a wide range of molecular properties, offering a path to rapidly screen virtual libraries of N-arylpyrroles for potential applications. youtube.comresearchgate.net Pre-training models on large datasets of molecular structures can significantly enhance the performance of these predictive tools for downstream tasks. youtube.com

The future in this domain lies in the development of more accurate and sophisticated predictive models. Integrating multi-scale modeling approaches, from quantum mechanics to molecular dynamics, will provide a more comprehensive picture of the behavior of N-arylpyrroles. The ultimate goal is to create a computational framework that can reliably predict the properties and functions of these molecules, guiding synthetic efforts towards the most promising candidates.

Future Research Opportunities in Materials Science and Catalysis

The unique structural and electronic properties of N-arylpyrroles make them attractive candidates for a variety of applications in materials science and catalysis. The ability to tune their properties through substitution on both the pyrrole (B145914) and aryl rings opens up a vast chemical space for exploration.

In materials science, N-arylpyrroles are being investigated for their potential use in organic electronics. Their conjugated π-systems suggest possible applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research will likely focus on designing and synthesizing novel N-arylpyrrole-based polymers and small molecules with optimized electronic and photophysical properties.

In the realm of catalysis, axially chiral N-arylpyrroles are of significant interest as ligands for asymmetric catalysis. sciengine.comnih.govsnnu.edu.cn The atropisomeric C-N axis can create a well-defined chiral environment around a metal center, enabling highly enantioselective transformations. sciengine.com There are opportunities to develop new classes of N-arylpyrrole-based ligands and catalysts for a broad range of chemical reactions. Furthermore, the pyrrole nitrogen atom can coordinate to metals, suggesting applications in the design of novel organometallic catalysts. The development of nanostructured materials incorporating these catalytic motifs is also a promising direction. dntb.gov.ua

Additionally, recent studies have highlighted the potential of N-arylpyrrole derivatives as broad-spectrum antimicrobial agents, showing activity against resistant pathogens. nih.govmdpi.com This opens up an important avenue for future research in medicinal chemistry, focusing on the optimization of their antimicrobial potency and selectivity.

Emerging Challenges and Interdisciplinary Perspectives in N-Arylpyrrole Chemistry

Despite the significant progress, several challenges remain in the field of N-arylpyrrole chemistry. The development of highly efficient and general methods for the asymmetric synthesis of N-arylpyrroles, particularly those with multiple stereocenters, continues to be a primary objective. nih.gov Achieving high levels of stereocontrol in these complex transformations often requires careful optimization of catalysts and reaction conditions.

Another challenge lies in the translation of promising laboratory-scale syntheses to practical, large-scale applications. Issues of cost, safety, and environmental impact will need to be addressed for these compounds to find widespread use in materials and pharmaceuticals.

Overcoming these challenges will require a highly interdisciplinary approach. The synergy between synthetic organic chemistry, computational modeling, materials science, and biology will be essential for the future development of N-arylpyrrole chemistry. For instance, predictive modeling can guide synthetic chemists toward targets with a higher probability of success, while advanced analytical techniques will be needed to fully characterize the resulting materials and biological activities. The exploration of N-arylpyrroles as antimicrobial agents will necessitate collaboration between chemists and microbiologists to understand their mechanisms of action and to combat antimicrobial resistance. nih.gov This collaborative spirit will undoubtedly unlock the full potential of this versatile class of compounds.

Q & A

Q. What are the optimal synthetic methodologies for preparing 1-(p-Isopropylphenyl)-1H-pyrrole, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of pyrrole precursors with 4-isopropylphenyl halides. Key parameters include:

- Temperature : 60–100°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of pyrrole .

- Catalysts : NaH or Pd(PPh₃)₄ for coupling reactions, achieving yields >80% under inert conditions .

- Monitoring : TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and NMR (pyrrole protons at δ 6.2–6.8 ppm) track progress .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms structure via aromatic proton splitting (δ 7.1–7.4 ppm for isopropylphenyl group) and quaternary carbon signals .

- IR Spectroscopy : Identifies C-N stretches (~1480 cm⁻¹) and aromatic C-H bends (~810 cm⁻¹) .

- HPLC : Quantifies purity (>95% with C18 columns, acetonitrile/water gradient) .

- HRMS : Validates molecular weight (e.g., [M+H]+ observed at 200.1435 vs. calculated 200.1430) .

Advanced Research Questions

Q. How do structural modifications to the pyrrole ring or isopropylphenyl group alter the biological activity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Substituents : Fluorine at the para-position (as in 1-(4-fluorophenyl)-1H-pyrrole) increases antimicrobial activity (MIC: 4 µg/mL vs. 8 µg/mL for unsubstituted analogs) by enhancing electrophilicity .

- Steric Effects : Bulky substituents (e.g., nonyl/pentyl groups) reduce binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (IC50: 12 µM vs. 5 µM for smaller groups) .

- SAR Studies : Comparative assays (e.g., MIC, IC50) across derivatives guide rational design .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

- Methodological Answer :

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize variability .

- Orthogonal Validation : Combine enzymatic assays (e.g., β-lactamase inhibition) with whole-cell studies (e.g., bacterial growth curves) .

- Impurity Analysis : HPLC-MS identifies synthetic byproducts (e.g., di-alkylated pyrroles) that skew bioactivity data .

Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* models predict logP (calculated 3.2 vs. experimental 3.1) and HOMO-LUMO gaps (4.8 eV), correlating with solubility and reactivity .

- Molecular Docking : AutoDock Vina simulates binding to CYP450 (binding energy: -8.2 kcal/mol), guiding toxicity assessments .

Q. What experimental designs optimize catalytic cross-coupling reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.